molecular formula C12H11FN2O3S B2919604 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034378-97-5

5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2919604
CAS No.: 2034378-97-5
M. Wt: 282.29
InChI Key: GQGIQFPQQXYTSW-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H11FN2O3S and its molecular weight is 282.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Molecular Structure

The chemical structure of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be represented as follows:

  • Chemical Formula : C₁₃H₁₃FNO₂S
  • Molecular Weight : 273.31 g/mol

Structural Features

  • Contains a tetrahydroisoxazole ring fused with a pyridine moiety.
  • The sulfonyl group attached to the phenyl ring enhances its solubility and reactivity.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cell lines. Specifically, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell cultures, suggesting potential applications in treating inflammatory diseases.

The proposed mechanism of action involves the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis. The sulfonyl group is believed to play a crucial role in modulating these pathways by interacting with cellular proteins involved in inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli30
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20
Anti-inflammatoryMacrophagesN/A

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis markers such as caspase activation. This suggests that the compound may exert its effects via oxidative stress mechanisms.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. The downregulation of NO production was linked to the inhibition of inducible nitric oxide synthase (iNOS), highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGIQFPQQXYTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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